1-O-alpha-D-Glucopyranosyl-D-fructose

Overview

Description

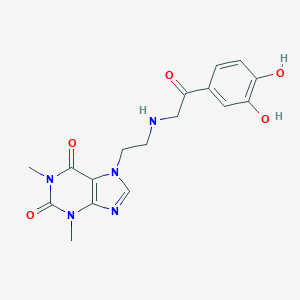

1-O-alpha-D-Glucopyranosyl-D-fructose, also known as trehalulose, is a disaccharide obtained from various sugar sources. It is structurally related to sucrose and is known for its unique sweetness profile and potential health benefits.

Synthesis Analysis

- Enzymatic synthesis from 1,5-anhydro-D-fructose and cyclomaltoheptaose has been described, using enzymes such as cyclodextrin glucanotransferase and glucoamylase to produce glucosyl 1,5-anhydro-D-fructose (GAF) (Yoshinaga et al., 2003).

- High-performance liquid chromatography (HPLC) has been employed for the purification of trehalulose, demonstrating the feasibility of obtaining gram quantities of pure material for further analysis and use (Cookson et al., 1987).

Molecular Structure Analysis

- Structural determination of this compound, or trehalulose, shows an equilibrium mixture of 1-O-alpha-D-glucopyranosyl-β-D-fructopyranose and 1-O-alpha-D-glucopyranosyl-β-D-fructofuranose as confirmed by 13C NMR spectroscopy (Cookson et al., 1987).

Scientific Research Applications

1. Structural Characterization and Formation Mechanisms

Isolation and Identification of Oligosaccharides This study focuses on isolating and identifying select oligosaccharides from commercially produced total invert sugar. Three distinct disaccharides, including O-alpha-D-glucopyranosyl-(1-->3)-D-fructose, were characterized. The research suggests a mechanism for the hydrochloric acid-catalyzed hydrolysis of sucrose, contributing to the understanding of sugar transformation processes (Thavarajah & Low, 2006).

2. Enzymatic Applications and Kinetic Studies

Recombinant Sucrose Phosphorylase from Leuconostoc Mesenteroides This paper describes the isolation, characterization, and application of recombinant sucrose phosphorylase. The enzyme, noted for its conversion of sucrose into D-fructose and alpha-D-glucose 1-phosphate, shows promise in various applications, including the production of alpha-D-glucose 1-phosphate (Goedl et al., 2007).

3. Novel Disaccharide Synthesis

Preparation and Reactivity of Glucosyl 1,5-Anhydro-D-Fructose The research focuses on the enzymatic preparation of a novel disaccharide, glucosyl 1,5-anhydro-D-fructose. The study delves into the reactivity of this disaccharide, offering insights into its potential uses and its behavior in aminocarbonyl reactions (Yoshinaga et al., 2003).

4. Biocatalytic and Chemical Synthetic Methods

1,5-Anhydro-D-Fructose Preparation, Transformation, and Derivatization

The paper explores the preparation, transformation, and derivatization of 1,5-Anhydro-D-fructose. This monoketosaccharide, obtainable from starch, has various derivative forms with potential biological activities, highlighting its versatility as a biochemical building block (Lundt & Yu, 2010).

Mechanism of Action

Target of Action

Trehalulose, also known as 1-O-alpha-D-Glucopyranosyl-D-fructose, is a non-reducing disaccharide that is present in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It has been shown to have neuroprotective properties by stimulating autophagy in Parkinson’s disease (PD) models . Therefore, the primary targets of trehalulose are the proteins and cellular membranes that are affected by various stress conditions, including heat stress, carbon starvation, osmotic or oxidative stress .

Mode of Action

Trehalulose interacts with its targets by forming hydrogen bonds with polar groups on cell membrane proteins and lipids . This interaction modifies the tetrahedral hydrogen bond structure of water, reorganizing remaining water molecules around biological structures . This mechanism helps protect proteins and cellular membranes from inactivation or denaturation caused by various stress conditions .

Biochemical Pathways

Trehalulose is involved in several biochemical pathways. The most well-known and widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase (TPS). Organisms that use this pathway usually also have a trehalose-P phosphatase (TPP) that converts the trehalose-P to free trehalose . These pathways are critical for normal plant growth and development .

Pharmacokinetics (ADME Properties)

Trehalulose is known for its acariogenic and low glycemic index properties . It strongly resists crystallization and forms an amorphous solid when dried . Its sweetness relative to sucrose has been estimated as between 0.4 and 0.7 . .

Result of Action

The action of trehalulose results in the stabilization of proteins and cellular membranes under various stress conditions . It has been shown to decrease dopaminergic neuronal loss in Parkinson’s disease models . Moreover, systemic trehalose administration has been found to preserve the typical histological architecture of the organs involved in its metabolism, supporting its safety as a potential neuroprotective agent .

Action Environment

The action, efficacy, and stability of trehalulose can be influenced by various environmental factors. For instance, the enzyme trehalose synthase, which is involved in the production of trehalulose, can catalyze trehalose biosynthesis in a wide range of temperatures, from 5°C to 80°C Therefore, the environmental temperature can significantly impact the production and action of trehalulose

Safety and Hazards

Future Directions

The diversification of the sugar industry to maintain competitiveness in a world increasingly turning to a bio-based economy is becoming more important. Value-addition to sucrose via chemical and biotechnological reactions is expected to increase . The increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected to add special functionalities to sucrose products .

Biochemical Analysis

Biochemical Properties

Trehalulose interacts with various enzymes, proteins, and other biomolecules. The dominant pathway for trehalose biosynthesis involves the transfer of glucose from UDP-glucose to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the enzyme trehalose-P synthase . Trehalulose is then broken down by two major types of trehalases .

Cellular Effects

Trehalulose has been shown to play a role in maintaining cellular homeostasis under stress conditions . It acts in the cell as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . It has also been shown to have neuroprotective functions in vitro and in animal models of various neurodegenerative diseases .

Molecular Mechanism

The molecular mechanisms underlying the glucose homeostasis regulated by trehalose have been discussed in detail in recent reviews . Trehalulose may impact glucose homeostasis through different pathways that contribute to insulin sensitivity and secretion, glucose and lipid metabolism, islet function, oxidative stress management .

Temporal Effects in Laboratory Settings

Trehalulose plays a vital role as a stress protectant during major abiotic stresses such as dehydration and rehydration, high or low temperature, chemical toxicity and oxidative stress . The role of trehalulose in protecting cells against the effects of desiccation is particularly well documented .

Dosage Effects in Animal Models

In animal models, a neuroprotective dose of trehalulose has been shown to be harmless to metabolic organs . This was validated in a Parkinson’s disease model induced with intraperitoneal paraquat administration twice weekly for 7 weeks .

Metabolic Pathways

Trehalulose is involved in several metabolic pathways. The best known and most widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase .

Transport and Distribution

Trehalose is transported into mammalian cells via GLUT8 (SLC2A8) transporter or endocytosis . Trehalulose blocks the entry of glucose and fructose into the cell, which limits the amount of ATP produced by glycolysis and citric acid cycle .

Subcellular Localization

This might be involved in subcellular protein localization .

properties

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2/t4-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMELTECMHKKXLF-DGQJZECASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965727 | |

| Record name | Trehalulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51411-23-5 | |

| Record name | Trehalulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trehalulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREHALULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39U51DD7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is trehalulose produced using the enzyme alpha-glucosyltransferase from Pseudomonas mesoacidophila MX-45?

A1: The alpha-glucosyltransferase enzyme from Pseudomonas mesoacidophila MX-45 can catalyze the conversion of sucrose into two products: trehalulose and isomaltulose (also known as palatinose) []. Interestingly, the ratio of these products is influenced by the reaction temperature. Lower temperatures favor trehalulose production. The research found that optimal conditions for trehalulose production were a pH of 5.5-6.5 and a temperature of 20°C, resulting in a 91% yield of trehalulose from a 20-40% sucrose solution [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)